1-(Boc-氨基)-4-甲基-环己-3-烯-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

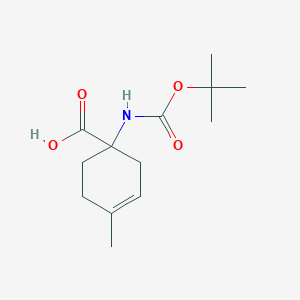

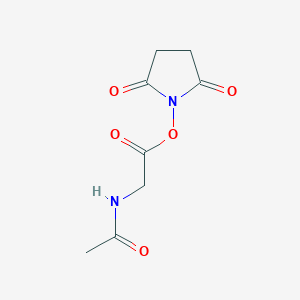

The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis . It’s often used in the protection of amines, particularly in the field of peptide synthesis . The compound you’re asking about seems to be a cyclohexene derivative with a Boc-protected amino group and a carboxylic acid group.

Synthesis Analysis

The formation of Boc-protected amines and amino acids is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .

Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

科学研究应用

晶体学表征

1-氨基环己烷-1-羧酸衍生物的晶体结构,包括 Boc 保护的版本,已经确定以了解它们的构象行为。这些结构通常采用环己烷环的完美椅子构象,氨基通常占据轴向位置。此信息对于设计具有所需结构性质的肽和肽模拟物至关重要 (Valle 等人,1988 年)。

β-氨基酸的合成

由环己烷衍生物合成对映体纯的 β-氨基酸的研究显示了获得这些螺旋 β-肽的重要构建块的有效方法。N-BOC 保护的衍生物对于促进具有特定构象限制的肽的合成尤为重要 (Berkessel 等人,2002 年)。

对映纯吡咯利西啶酮氨基酸合成

使用 Boc 保护的中间体合成对映纯吡咯利西啶酮氨基酸,已探索其作为构象刚性二肽替代物的潜力。这项研究有助于检查生物活性肽的构象-活性关系,提供对生物活性结构要求的见解 (Dietrich & Lubell,2003 年)。

基于三唑的支架的开发

合成用于肽模拟物框架的三唑氨基酸的创新利用了 Boc 保护的中间体来解决化学反应中潜在重排带来的挑战。这项工作支持了具有显着生物活性的化合物的发展,包括具有特定靶标相互作用的抑制剂 (Ferrini 等人,2015 年)。

未来方向

作用机制

Target of Action

The primary target of “1-(Boc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid” is the amino group in primary amines, secondary amines, imidazoles, pyrroles, indole, and other aromatic nitrogen heterocycles . The compound acts as a protecting group for these amino groups during organic synthesis .

Mode of Action

The compound, being a Boc-protected amino acid, interacts with its targets by forming a carbamate . This interaction is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

The compound affects the biochemical pathways involved in the protection of amino groups during organic synthesis . It allows for transformations of other functional groups while keeping the amino group unchanged . The compound also plays a role in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

For instance, the Boc group is stable towards most nucleophiles and bases .

Result of Action

The result of the compound’s action is the protection of the amino group in the target molecules . This protection allows for the successful completion of organic synthesis reactions without the amino group being affected . The compound also contributes to the success of the Suzuki–Miyaura (SM) cross-coupling reaction .

Action Environment

The action of “1-(Boc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid” can be influenced by environmental factors such as pH and temperature . For instance, the formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions . The compound is also stable in various pH conditions .

属性

IUPAC Name |

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-9-5-7-13(8-6-9,10(15)16)14-11(17)18-12(2,3)4/h5H,6-8H2,1-4H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRVAAFYUFUMGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-amchec-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Bicyclo[2.2.1]hept-2-ylethanamine](/img/structure/B112350.png)

![1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112361.png)